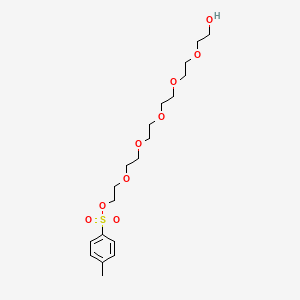

Hydroxy-PEG7-OTs

Übersicht

Beschreibung

It is a derivative of polyethylene glycol (PEG) and is commonly used as a linker molecule in drug development and manufacturing processes. This compound is particularly valued for its ability to enhance the solubility and stability of therapeutic agents, making it a crucial component in various biomedical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroxy-PEG7-OTs is typically synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and tosyl chloride. The process begins with the activation of the hydroxyl group of PEG by tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The general reaction scheme is as follows:

- Dissolve PEG in an anhydrous solvent such as dichloromethane.

- Add tosyl chloride and a base (e.g., pyridine) to the solution.

- Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.

- Purify the product by precipitation or chromatography to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques to ensure high purity suitable for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxy-PEG7-OTs undergoes various chemical reactions, including:

Substitution Reactions: The tosylate group (OTs) is a good leaving group, making this compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

Esterification and Etherification: The hydroxyl group of this compound can participate in esterification and etherification reactions, forming esters and ethers, respectively.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are used under mild to moderate conditions (e.g., room temperature to 60°C) in the presence of a base.

Esterification: Carboxylic acids or their derivatives (e.g., acid chlorides) are used in the presence of a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Etherification: Alkyl halides or sulfonates are used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Substitution Reactions: The major products are PEG derivatives with various functional groups (e.g., PEG-amines, PEG-thiols).

Esterification and Etherification: The major products are PEG esters and PEG ethers, respectively.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Hydroxy-PEG7-OTs plays a crucial role in drug delivery systems due to its ability to enhance the solubility, stability, and bioavailability of therapeutic agents. The compound is used as a linker molecule to conjugate drugs with polyethylene glycol, allowing for improved pharmacokinetics. This results in prolonged circulation times in the bloodstream and targeted delivery to specific tissues or cells while minimizing side effects.

Key Features:

- Enhanced Solubility: this compound increases the solubility of poorly soluble drugs.

- Stability Improvement: It stabilizes drugs against degradation.

- Targeted Delivery: Facilitates targeted delivery to specific sites in the body.

Bioconjugation

In bioconjugation processes, this compound is employed to modify biomolecules such as proteins and peptides. This modification improves their pharmacokinetic properties and reduces immunogenicity, thereby enhancing their therapeutic efficacy. The tosylate group allows for nucleophilic substitution reactions, facilitating the attachment of various biomolecules.

Applications:

- Protein Modification: Enhances solubility and stability of therapeutic proteins.

- Peptide Conjugation: Improves the bioavailability of peptide-based drugs.

Nanotechnology

This compound is integral to the synthesis of PEGylated nanoparticles used for targeted drug delivery and imaging applications. These nanoparticles leverage the stealth properties of polyethylene glycol to evade immune recognition, allowing for extended circulation times and enhanced therapeutic effects .

Advantages:

- Stealth Properties: Reduces immune system recognition.

- Controlled Release: Allows for sustained release of therapeutic agents.

Regenerative Medicine

In regenerative medicine, this compound is utilized in developing hydrogels and scaffolds for tissue engineering applications. These PEG-based hydrogels can be designed to respond to physiological stimuli (e.g., pH changes), enabling controlled drug release at the target site .

Key Applications:

- Tissue Engineering: Supports cell growth and tissue regeneration.

- Stimuli-responsive Hydrogels: Releases drugs in response to specific triggers.

Case Studies and Research Findings

- Enhanced Drug Delivery: Research indicates that this compound significantly improves the bioavailability of conjugated drugs. In studies involving PEGylated therapeutics, it was observed that these compounds exhibited reduced clearance rates from circulation compared to non-conjugated forms .

- Biocompatibility Studies: A study demonstrated that PEG-based materials, including this compound, displayed low immunogenicity and high biocompatibility when tested in vivo. This characteristic is vital for their application in human therapies .

- Tissue Regeneration: In regenerative medicine applications, hydrogels incorporating this compound were shown to support cell proliferation and tissue formation in animal models, indicating their potential use in clinical settings for wound healing and tissue repair .

Wirkmechanismus

The mechanism of action of Hydroxy-PEG7-OTs primarily involves its ability to modify the surface properties of molecules and materials. The tosylate group facilitates the attachment of PEG chains to various substrates, enhancing their solubility and stability. The PEG chains form a steric shield around the modified molecules, reducing nonspecific interactions and improving their pharmacokinetic properties . This steric shielding effect also minimizes immunogenic recognition and proteolytic degradation, making PEGylated molecules more effective in therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Hydroxy-PEG7-OTs can be compared with other similar compounds such as:

Methoxy-PEG-Tosylate (MPEG-OTs): Similar to this compound, but with a methoxy group instead of a hydroxyl group. It is used for similar applications but offers different reactivity due to the methoxy group.

Hydroxy-PEG-Mesylate (PEG-Ms): Contains a mesylate group instead of a tosylate group.

PEG-Bromide: Another PEG derivative with a bromide leaving group.

This compound is unique due to its specific combination of a hydroxyl group and a tosylate group, offering a balance of reactivity and stability that is advantageous in various applications.

Biologische Aktivität

Hydroxy-PEG7-OTs, or Hydroxy-polyethylene glycol with a tosylate functional group, is a compound that has gained attention in the fields of bioconjugation and drug delivery due to its unique chemical properties. This article explores its biological activity, mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_{19}H_{40}O_{7}S and a molecular weight of approximately 436.524 g/mol. The compound features a hydroxyl group at one end, providing hydrophilicity, and a tosylate group at the other end, enhancing its reactivity in nucleophilic substitution reactions. This structure allows this compound to effectively modify biomolecules and synthesize prodrugs, making it versatile in various scientific applications.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to enhance drug solubility and stability. The polyethylene glycol (PEG) component significantly improves pharmacokinetics by increasing the circulation time of conjugated drugs in the bloodstream. This property is crucial for targeting specific tissues or cells while minimizing side effects. Additionally, PEGylation can reduce immunogenicity and enhance biocompatibility, making this compound suitable for numerous biomedical applications.

Applications in Drug Delivery

This compound is utilized in various drug delivery systems, particularly those requiring enhanced solubility and stability. Its applications include:

- Bioconjugation : It serves as a linker for attaching drugs to targeting moieties.

- Prodrug Synthesis : Enhances the bioavailability of poorly soluble drugs.

- Targeted Therapy : Facilitates the delivery of therapeutics to specific cells or tissues.

The compound's ability to improve the pharmacokinetic profile of drugs makes it an essential component in modern pharmaceutical formulations.

Case Studies

- Enhanced Drug Delivery : A study demonstrated that conjugating this compound with an anticancer drug significantly improved its solubility and therapeutic efficacy in vivo. The modified drug exhibited prolonged circulation time and reduced systemic toxicity compared to its non-PEGylated counterpart.

- Immunogenicity Reduction : Research indicated that PEGylated compounds, including those using this compound, showed a marked decrease in immune response when administered to animal models. This reduction is critical for developing therapies that require long-term administration.

- Stability Studies : Stability assessments revealed that this compound maintained its structural integrity under physiological conditions, which is vital for ensuring consistent therapeutic outcomes during treatment regimens.

Comparative Analysis with Other PEG Derivatives

The following table summarizes the unique features and biological activities of this compound compared to other PEG derivatives:

| Compound Name | Functional Groups | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Hydroxyl, Tosylate | High reactivity; enhances solubility | Improved drug delivery and stability |

| Methoxy-polyethylene glycol | Methoxy | More hydrophobic; less reactive | Moderate enhancement in solubility |

| Polyethylene glycol diacrylate | Acrylate | Primarily used in polymerization | Limited direct biological activity |

| Polyethylene glycol monomethyl ether | Methyl ether | Less hydrophilic; different solubility properties | Lower efficacy in drug delivery applications |

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O9S/c1-18-2-4-19(5-3-18)29(21,22)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-20/h2-5,20H,6-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUDQALOCQRYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501156116 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42749-28-0 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42749-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.